Cas no 1279210-14-8 (Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate)

Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate
-
- インチ: 1S/C18H23N3O2/c1-3-13-5-6-16-14(11-13)17(21-9-7-19-8-10-21)15(12-20-16)18(22)23-4-2/h5-6,11-12,19H,3-4,7-10H2,1-2H3
- InChIKey: XICSOVKUHPIZDG-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=CN=C2C=CC(CC)=CC2=C1N1CCNCC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 398
- トポロジー分子極性表面積: 54.5
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM263894-5g |
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate |
1279210-14-8 | 97% | 5g |
$856 | 2021-08-18 | |
Chemenu | CM263894-1g |
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate |
1279210-14-8 | 97% | 1g |
$407 | 2022-06-13 | |
Chemenu | CM263894-10g |
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate |
1279210-14-8 | 97% | 10g |
$1206 | 2021-08-18 | |
Chemenu | CM263894-1g |
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate |
1279210-14-8 | 97% | 1g |
$346 | 2021-08-18 |
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate 関連文献
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylateに関する追加情報
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate (CAS No. 1279210-14-8): A Comprehensive Overview
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate, identified by its CAS number 1279210-14-8, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the quinoline derivatives family, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a piperazine moiety and ethyl ester groups, contribute to its unique chemical properties and biological interactions.
The< strong>Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate molecule exhibits a complex structure that makes it a promising candidate for further research in drug discovery. The quinoline core is well-known for its antimicrobial and anti-inflammatory properties, while the piperazine ring enhances solubility and bioavailability. These characteristics make it an attractive scaffold for developing novel therapeutic agents.
Recent studies have highlighted the importance of quinoline derivatives in addressing various diseases, including infectious diseases and cancer. The< strong>Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate has been investigated for its potential role in modulating biological pathways associated with these conditions. For instance, research suggests that this compound may interfere with bacterial DNA replication, making it a candidate for treating resistant bacterial infections.
In addition to its antimicrobial properties, Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate has shown promise in preclinical studies as a potential anticancer agent. The piperazine moiety is known to interact with specific enzymes and receptors involved in cancer cell proliferation. By targeting these pathways, the compound may inhibit tumor growth and induce apoptosis. These findings have opened new avenues for developing targeted therapies against various types of cancer.
The synthesis of Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex quinoline core efficiently. The introduction of the ethyl ester group at the 3-position enhances the compound's pharmacokinetic properties, improving its absorption and distribution within the body.
The pharmacological profile of Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate has been extensively studied in vitro and in vivo. Initial pharmacokinetic studies indicate that the compound exhibits moderate solubility in water and lipids, suggesting good bioavailability. Further research has focused on determining its metabolic stability and potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
One of the most compelling aspects of Ethyl 6-ethyl-piperazinoylquinolinic acid ethylester is its potential for customization through structural modifications. By altering specific functional groups or introducing new moieties, researchers can fine-tune its biological activity and reduce side effects. This flexibility makes it an ideal candidate for structure-based drug design approaches.
The development of novel drugs often involves a multidisciplinary approach, combining expertise from chemistry, biology, and medicine. The< strong>Ethyl 6-morpholino-pyridinecarboxylic acid ethylester has been a subject of collaboration between academic institutions and pharmaceutical companies aiming to translate laboratory findings into clinical applications. Such collaborations are essential for advancing drug discovery efforts and bringing new treatments to patients in need.
The future prospects of Ethyl 6-morpholino-pyridinecarboxylic acid ethylester are promising, with ongoing research focusing on optimizing its pharmacological properties and exploring new therapeutic indications. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery process by predicting molecular interactions and identifying potential lead compounds more efficiently.
In conclusion, Ethyl 6-morpholino-pyridinecarboxylic acid ethylester (CAS No. 1279210-14.8) represents a significant advancement in pharmaceutical chemistry with its unique structural features and diverse biological activities. Its potential applications in treating infectious diseases and cancer make it a valuable compound for further research and development. As scientific understanding continues to evolve, this molecule is poised to play a crucial role in shaping the future of medicine.
1279210-14-8 (Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate) 関連製品
- 1804460-09-0(Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate)
- 2229572-50-1(5-(5-methoxypyridin-3-yl)-1,2-oxazol-4-amine)
- 1086228-35-4(1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea)
- 53515-19-8(2-Methylthiobenzamide)
- 2137536-51-5(Methanone, [3-(aminomethyl)-3-hydroxy-1-pyrrolidinyl]cyclobutyl-)
- 2228577-10-2(3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile)
- 330837-23-5((2Z)-N-acetyl-8-methoxy-2-(naphthalen-1-yl)imino-2H-chromene-3-carboxamide)
- 1216113-77-7(8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine)
- 1785239-36-2(1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid)
- 1370190-94-5(Desethylene Posaconazole)


